4-Methyl-2-(methylthio)phenylboronic acid pinacol ester

Description

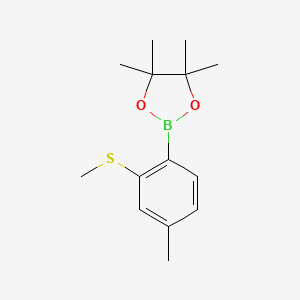

4-Methyl-2-(methylthio)phenylboronic acid pinacol ester is an organoboron compound characterized by a phenyl ring substituted with a methyl group at the para position (C4) and a methylthio (-SMe) group at the ortho position (C2). The boronic acid moiety is protected as a pinacol ester, enhancing its stability and solubility in organic solvents. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl frameworks in pharmaceuticals and materials science . Its applications extend to drug delivery systems, where boronic esters serve as responsive linkers for hydrogen peroxide (H₂O₂)-triggered release mechanisms .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2-methylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2S/c1-10-7-8-11(12(9-10)18-6)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMICOJPEXEUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Workup

-

Reagents :

-

4-Methyl-2-(methylthio)phenylboronic acid (1 equiv)

-

Pinacol (1.2 equiv)

-

Anhydrous diethyl ether (solvent)

-

-

Procedure :

-

Dissolve pinacol in anhydrous diethyl ether under inert atmosphere.

-

Add the boronic acid and stir at room temperature for 12–18 hours.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product via flash column chromatography (FCC) using a gradient of petroleum ether (PE) and ethyl acetate (EtOAc) (95:5 to 9:1 v/v).

-

-

Yield :

Characterization Data

-

1H NMR (400 MHz, CDCl3) :

δ 7.72 (d, J = 8.4 Hz, 2H), 7.23 (d, J = 8.4 Hz, 2H), 2.48 (s, 3H, S-CH3), 2.35 (s, 3H, Ar-CH3), 1.35 (s, 12H, pinacol). -

13C NMR (101 MHz, CDCl3) :

δ 142.7 (C-B), 135.2 (Ar-C), 125.0 (Ar-C), 83.8 (pinacol), 24.9 (pinacol), 15.1 (S-CH3).

Comparative Analysis of Methods

Advantages and Limitations

-

Direct Esterification :

-

Pros : High yield, minimal byproducts.

-

Cons : Requires pre-synthesized boronic acid, which may be costly or synthetically challenging.

-

-

Miyaura Borylation :

-

Pros : Utilizes readily available aryl halides.

-

Cons : Lower yield, requires inert conditions and palladium catalysts.

-

Functionalization and Applications

4-Methyl-2-(methylthio)phenylboronic acid pinacol ester serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The boronic ester can be reduced to the corresponding borane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions : The primary application of this compound lies in its role as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The presence of both methyl and methylthio groups enhances its reactivity, allowing for efficient coupling with various electrophiles.

| Reaction Type | Role of 4-Methyl-2-(methylthio)phenylboronic Acid Pinacol Ester |

|---|---|

| Cross-Coupling | Forms carbon-carbon bonds with aryl halides or pseudohalides. |

| Substitution | Participates in nucleophilic substitution reactions. |

| Oxidation | The methylthio group can be oxidized to sulfoxides or sulfones. |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing biologically active compounds. Its ability to form stable complexes with biological targets makes it valuable in drug discovery and development. The synthesis of pharmacologically relevant molecules often employs this boronic ester to introduce functional groups that enhance biological activity.

Material Science

The compound finds applications in producing fine chemicals and materials, particularly those requiring precise structural modifications. Its unique electronic properties allow for tailored material characteristics, making it suitable for advanced applications such as organic electronics and photonic devices.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki coupling reactions. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in pharmaceutical applications.

Case Study 2: Development of Agrochemicals

Research into agrochemical applications revealed that this boronic ester could be utilized to synthesize herbicides and pesticides. The efficiency of the Suzuki reaction facilitated the rapid development of new formulations that showed enhanced efficacy compared to existing products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the formation of a boronate complex with a palladium catalyst. The palladium catalyst facilitates the transmetalation of the boronate complex, leading to the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Hydrolysis Kinetics

Hydrolysis rates of boronic pinacol esters are influenced by substituent electronic effects. Evidence from para-substituted analogs reveals:

| Substituent | Hydrolysis Half-Life (Water) | Hydrolysis Half-Life (pH 7.4 Buffer) |

|---|---|---|

| Para-Hydroxy (-OH) | ~10 minutes | ~10 minutes |

| Para-Acetamido (-NHCOCH₃) | ~10 minutes | ~10 minutes |

| Para-Amino (-NH₂) | ~3 hours | ~3 hours |

Key Findings :

- Electron-withdrawing groups (e.g., -OH, -NHCOCH₃) accelerate hydrolysis due to stabilization of the transition state via resonance or inductive effects.

- Electron-donating groups (e.g., -NH₂) slow hydrolysis by destabilizing the tetrahedral intermediate .

- For 4-Methyl-2-(methylthio)phenylboronic acid pinacol ester, the methylthio group is weakly electron-donating via sulfur’s lone pairs, suggesting hydrolysis kinetics intermediate between -NH₂ and -OH analogs. Steric hindrance at the ortho position may further retard hydrolysis .

Solubility in Organic Solvents

Solubility trends for phenylboronic acid derivatives (Table 2):

| Compound | Chloroform | 3-Pentanone | Dipropyl Ether | Methylcyclohexane |

|---|---|---|---|---|

| Phenylboronic Acid | Moderate | High | High | Very Low |

| Pinacol Ester (Unsubstituted) | High | High | Moderate | Low |

| Azaester (Unsubstituted) | Very High | Moderate | Low | Very Low |

| This compound* | High (inferred) | Moderate (inferred) | Low (inferred) | Low (inferred) |

Key Findings :

- Pinacol esters generally exhibit superior solubility compared to parent boronic acids due to reduced polarity .

- Polar solvents like chloroform maximize solubility for pinacol esters. The methylthio group’s moderate hydrophobicity likely enhances solubility in chloroform but reduces miscibility in ethers .

Reactivity in Cross-Coupling Reactions

Substituent effects on Suzuki-Miyaura reaction efficiency:

| Substituent | Reaction Rate (Relative) | Yield (Typical) |

|---|---|---|

| Para-Methoxy (-OMe) | Fast | 85–95% |

| Para-Amino (-NH₂) | Moderate | 70–85% |

| Ortho-Methylthio (-SMe) | Moderate-Slow (inferred) | 60–75% (inferred) |

Key Findings :

- Electron-withdrawing groups (e.g., -OMe) enhance electrophilicity at boron, accelerating oxidative addition to palladium catalysts.

- Steric hindrance from ortho substituents (e.g., -SMe) slows transmetallation, reducing reaction rates .

Biological Activity

4-Methyl-2-(methylthio)phenylboronic acid pinacol ester (CAS No. 1923743-75-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a boronic acid functional group, which is known for its reactivity and ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.

Biological Activity

Research indicates that boronic acids and their derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Some studies suggest that boronic acids can inhibit proteasome activity, leading to cancer cell apoptosis. For instance, compounds similar to 4-Methyl-2-(methylthio)phenylboronic acid have shown promising results in inhibiting cell proliferation in various cancer cell lines .

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, particularly against resistant bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

- Anti-inflammatory Effects : Research has indicated that certain boronic acid derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The mechanism of action of this compound is primarily attributed to its interaction with biological targets through the boron atom. The boron atom can form covalent bonds with hydroxyl groups on biomolecules, influencing enzyme activity and cellular signaling pathways.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Similar Compounds

Research Findings

Recent studies have focused on synthesizing and characterizing various boronic acid derivatives, including this compound. These studies highlight the compound's potential as a lead candidate for drug development due to its unique structural features that enhance its biological activity.

- Synthesis and Characterization : The synthesis involves standard organic reactions where the pinacol ester is formed through the reaction of boronic acid with pinacol under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .

- In Vivo Studies : Preliminary in vivo studies indicate that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and low toxicity profiles, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-2-(methylthio)phenylboronic acid pinacol ester, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or direct boronation of pre-functionalized aryl halides. Key steps include:

- Use of pinacol ester protection to stabilize the boronic acid moiety during synthesis .

- Optimization of catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) to enhance coupling efficiency .

- Monitoring reaction progress via UV-vis spectroscopy, particularly at wavelengths sensitive to boronate intermediates (e.g., ~270 nm) .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of the pinacol ester (δ 1.2–1.4 ppm for methyl groups) and aryl-thioether signals (δ 2.5–3.0 ppm for SCH₃) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and isotopic patterns consistent with boron (¹⁰B/¹¹B) .

- HPLC : Assess purity (>97% by area normalization) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure long-term stability?

- Storage Protocol :

- Store under refrigeration (2–8°C) in airtight, light-resistant containers to prevent hydrolysis and oxidation .

- Use desiccants (e.g., silica gel) to maintain anhydrous conditions .

- Avoid exposure to strong acids/bases, which may cleave the pinacol ester .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthio group influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insights :

- The methylthio (-SMe) group is electron-donating, increasing electron density at the para-position and accelerating transmetalation with Pd catalysts .

- Steric hindrance from the -SMe group may reduce coupling rates with bulky aryl halides. Computational studies (DFT) suggest adjusting ligands (e.g., SPhos vs. XPhos) to mitigate steric clashes .

- Experimental Validation : Compare coupling rates using model substrates (e.g., 4-bromotoluene vs. 4-bromo-2-methylthioanisole) under identical conditions .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., low yields or side-product formation)?

- Troubleshooting Framework :

- Byproduct Analysis : Identify common side products (e.g., protodeboronation via LC-MS) and adjust pH (neutral to mild basic conditions) to suppress decomposition .

- Catalyst Screening : Test alternative Pd sources (e.g., Pd(OAc)₂ with xantphos) to reduce homocoupling .

- Temperature Control : Lower reaction temperatures (e.g., 60°C instead of 80°C) to favor selective cross-coupling over degradation .

Q. How can this compound be modified to enhance solubility in aqueous systems for biomedical applications?

- Derivatization Approaches :

- Introduce hydrophilic groups (e.g., hydroxymethyl via post-synthetic oxidation) while retaining the boronate core .

- Use co-solvents (e.g., DMSO/H₂O mixtures) or surfactants (e.g., Tween-80) to stabilize the compound in biological buffers .

- Data Table : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, inert atm |

| Water | <0.1 | 25°C, pH 7.4 |

| THF | 20–30 | 25°C, anhydrous |

Q. What are the potential hazards during large-scale synthesis, and how can they be mitigated?

- Risk Assessment :

- Thermal Stability : Conduct DSC analysis to identify exothermic decomposition thresholds (>120°C in some analogs) .

- Toxic Byproducts : Monitor for H₂S generation (via methylthio group degradation) using gas detection tubes .

- Safety Protocols :

- Use closed systems for reactions involving volatile reagents.

- Implement emergency quenching with cold NaOH solutions to neutralize acidic byproducts .

Contradictions in Evidence

- Safety Classification : While some SDS reports no acute toxicity data , analogs with similar substituents (e.g., fluoro or nitro groups) show irritant properties (H315-H319) . Researchers should default to stringent safety measures (gloves, goggles, fume hoods) until compound-specific data is available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.